N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine
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Overview
Description
N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine is a leucine derivative that features a trifluoromethyl group and a sulfonyl chloride group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, known for its significant impact on the pharmacological properties of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with L-leucine. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group and sulfonyl groups, similar to N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine.
4-(Trifluoromethyl)benzylamine: Features a trifluoromethyl group but lacks the sulfonyl chloride group.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group attached to an amino acid derivative. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H15ClF3NO4S |
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Molecular Weight |
373.78 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H15ClF3NO4S/c1-7(2)5-11(12(19)20)18-23(21,22)8-3-4-10(14)9(6-8)13(15,16)17/h3-4,6-7,11,18H,5H2,1-2H3,(H,19,20)/t11-/m0/s1 |
InChI Key |
MYXJXYANNGCHDR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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